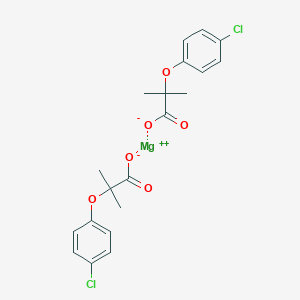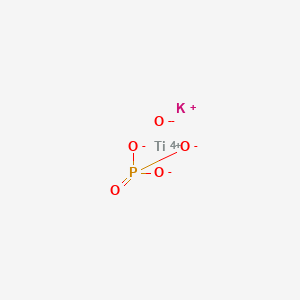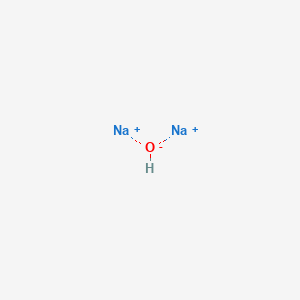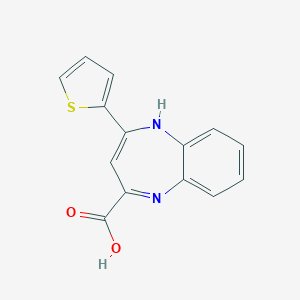![molecular formula C26H26BrN3O4 B227214 4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)
4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione, commonly known as BDMPEP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. BDMPEP is a piperazine derivative that belongs to the class of designer drugs, which are synthetic compounds that mimic the effects of illicit drugs. The purpose of
作用机制
The exact mechanism of action of BDMPEP is not fully understood, but it is believed to act as a modulator of the glutamatergic system. BDMPEP has been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. BDMPEP has also been shown to inhibit the activity of the glycine transporter 1 (GlyT1), which regulates the availability of glycine, an important co-agonist of the NMDA receptor.
Biochemical and Physiological Effects
BDMPEP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the reduction of oxidative stress and inflammation, and the improvement of cognitive function and memory. BDMPEP has been shown to increase the levels of glutamate and glycine in the brain, which are important neurotransmitters involved in synaptic plasticity and learning and memory processes. BDMPEP has also been shown to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in the brain, which are involved in neurodegenerative processes.
实验室实验的优点和局限性
BDMPEP has several advantages for lab experiments, including its stability, solubility, and selectivity for the NMDA receptor and GlyT1. BDMPEP is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of BDMPEP is its potential toxicity, as it has been shown to induce cell death in some cell lines at high concentrations.
未来方向
There are several future directions for research on BDMPEP, including the investigation of its therapeutic potential in other neurological disorders, such as depression and anxiety. Further studies are also needed to elucidate the precise mechanism of action of BDMPEP and its effects on other neurotransmitter systems. Additionally, the development of more selective and less toxic analogs of BDMPEP could lead to the discovery of new therapeutic compounds for the treatment of neurological disorders.
合成方法
BDMPEP can be synthesized using a variety of methods, including the reaction of 4-bromoaniline with 2,5-dimethoxybenzaldehyde followed by the reduction of the resulting Schiff base with sodium borohydride. Another method involves the reaction of 4-bromoaniline with 4-dimethylaminobenzaldehyde followed by the reduction of the resulting Schiff base with sodium borohydride. Both methods result in the formation of BDMPEP as a white crystalline powder.
科学研究应用
BDMPEP has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. BDMPEP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. BDMPEP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione |
|---|---|
分子式 |
C26H26BrN3O4 |
分子量 |
524.4 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]piperazine-2,5-dione |
InChI |
InChI=1S/C26H26BrN3O4/c1-28(2)19-9-5-17(6-10-19)25-26(32)29(22-15-21(33-3)13-14-23(22)34-4)16-24(31)30(25)20-11-7-18(27)8-12-20/h5-15,25H,16H2,1-4H3 |
InChI 键 |
SXPYDLRCDCBXDU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Br)C4=C(C=CC(=C4)OC)OC |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Br)C4=C(C=CC(=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)
![(2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B227152.png)



![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)

![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)



![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)